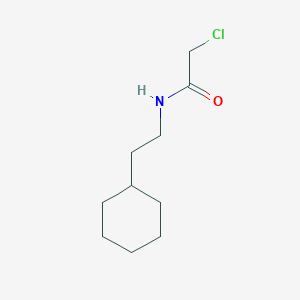![molecular formula C9H10N2O B1425058 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340902-81-9](/img/structure/B1425058.png)
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Übersicht
Beschreibung
1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C9H10N2O . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . For instance, one study describes the design, synthesis, and structure–activity relationships of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI code for this compound is 1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3, (H,10,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 162.19 . More detailed information like melting point, boiling point, and density can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study found that a compound similar to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one demonstrated in vitro antibacterial activity (Toja et al., 1986).
Synthetic Applications
- Efficient annulation methods using ethyl 2-methyl-2,3-butadienoate have been developed to synthesize tetrahydropyridines, which are structurally related to the compound (Zhu, Lan, & Kwon, 2003).
- A novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines, closely related to the target compound, has been established (Brodrick & Wibberley, 1975).
- Reactions involving 7-hydroxy derivatives of similar compounds with nucleophiles were studied, demonstrating synthetic applications in producing various derivatives (Goto et al., 1991).
Potential Pharmacological Applications
- Certain compounds structurally similar to this compound have been synthesized, with expectations of antihypertensive activity (Kumar & Mashelker, 2006).
- Synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, a related compound, shows potential in developing new derivatives with diverse applications (Verves et al., 2013).
- Investigations into the structural and reactivity characteristics of related heterocyclic compounds have been conducted, with potential applications in developing new drugs (Murthy et al., 2017).
Other Applications
- Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, which shares a similar structure, have been carried out, aiming at applications in agrochemicals and functional materials (Minakata et al., 1992).
Safety and Hazards
The safety information for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one includes several hazard statements such as H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary target of the compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound This compound interacts with its target RIPK1 by inhibiting its kinase activity. It has a high binding affinity for RIPK1, which results in the blockage of the necroptosis pathway .
Biochemical Pathways
The compound This compound affects the RIPK1/RIPK3/MLKL pathway. By inhibiting RIPK1, it prevents the phosphorylation of RIPK1/RIPK3/MLKL, thereby blocking the necroptosis pathway .
Pharmacokinetics
The compound This compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively. The compound also displayed an oral bioavailability of 59.55% .
Result of Action
The molecular and cellular effects of the action of This compound include the efficient blockage of TNFα-induced necroptosis in both human and murine cells .
Eigenschaften
IUPAC Name |
1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRUJSJLVLALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)





![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)

